Cas no 102-84-1 (Triallyl phosphite)
Triallyl phosphite Chemical and Physical Properties
Names and Identifiers
-
- Triallyl phosphite
- tris(prop-2-enyl) phosphite
- Allyl phosphite
- EINECS 203-060-8
- phosphoric acid triallyl ester
- Phosphorigsaeure-triallylester
- Phosphorous acid,tri-2-propenyl ester
- Phosphorous acid,triallyl ester
- Triallyloxyphosphine
- Triallylphosphit
- triprop-2-enyl phosphite
- Phosphorous acid triallyl ester
- Phosphorous acid tri-2-propenyl ester
- allylphosphite
- phosphorousacid,triallylester
- phosphorousacid,tri-2-propenylester
- Triallylphosphite
- Phosphorous acid, tri-2-propenyl ester
- Allyl phosphite, (C3H5O)3P
- Phosphorous acid, triallyl ester
- Allyl phosphite (6CI,7CI)
- Phosphorous acid, tri-2-propen-1-yl ester
- C9H15O3P
- triprop-2-enyloxyphosphine
- tris(prop-2-en-1-yl) phosphite
- KJWHEZX
- UNII-ZJ3PN55SHG
- SCHEMBL88171
- DTXSID3059262
- NSC44606
- FT-0707249
- NSC-44606
- AKOS024362734
- NSC 44606
- 102-84-1
- NS00041298
- KJWHEZXBZQXVSA-UHFFFAOYSA-N
- MFCD00014948
- AI3-51075
- ZJ3PN55SHG
- DB-234099
- DTXCID6032691
-
- MDL: MFCD00014948
- Inchi: 1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2
- InChI Key: KJWHEZXBZQXVSA-UHFFFAOYSA-N
- SMILES: P(OCC=C)(OCC=C)OCC=C
Computed Properties
- Exact Mass: 202.07600
- Monoisotopic Mass: 202.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: A yellowish liquid
- Density: 0.9983
- Melting Point: No data available
- Boiling Point: 201 ºC
- Flash Point: 87 ºC
- Solubility: Not miscible or difficult to mix.
- PSA: 41.28000
- LogP: 2.82110
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Not determined
- Vapor Pressure: No data available
Triallyl phosphite Security Information
- Signal Word:Danger
- Hazard Statement: H301 (100%) H312 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN3278
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 23-26-36/37/39
- RTECS:TH1772500
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at 4 ° C, -4 ° C is better
Triallyl phosphite Customs Data
- HS CODE:2920901900
- Customs Data:
China Customs Code:
2920901900Overview:
2920901900 Phosphite ester.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920901900 VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Triallyl phosphite Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PG466-1g |
Triallyl phosphite |
102-84-1 | 1g |
¥194.0 | 2022-07-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-PG466-5g |
Triallyl phosphite |
102-84-1 | 5g |
¥566.0 | 2022-07-29 | ||
| abcr | AB203994-10 g |
Triallyl phosphite; . |
102-84-1 | 10g |
€95.60 | 2023-05-07 | ||
| abcr | AB203994-50 g |
Triallyl phosphite; . |
102-84-1 | 50g |
€293.00 | 2023-05-07 | ||
| abcr | AB203994-250 g |
Triallyl phosphite; . |
102-84-1 | 250g |
€1122.00 | 2023-05-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849458-5g |
Triallyl phosphite |
102-84-1 | 5g |
458.00 | 2021-05-17 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17484-10g |
Triallyl phosphite |
102-84-1 | 10g |
¥966.00 | 2023-02-26 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17484-50g |
Triallyl phosphite |
102-84-1 | 50g |
¥4952.00 | 2023-02-26 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 17484-250g |
Triallyl phosphite |
102-84-1 | 250g |
¥24360.00 | 2023-02-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61870-5g |
Tris(prop-2-enyl) phosphite |
102-84-1 | - | 5g |
¥708.0 | 2023-09-06 |
Triallyl phosphite Suppliers
Triallyl phosphite Related Literature
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1. Cyclisation of unsaturated phosphoranyl radicalsAlwyn G. Davies,Maxwell J. Parrott,Brian P. Roberts J. Chem. Soc. Perkin Trans. 2 1976 1066
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2. 1104. The reactivity of organophosphorus compounds. Part XVII. A novel oxidation of some tervalent compounds: reduction of carbon tetrachloride to chloroform by trialkyl phosphitesA. J. Burn,J. I. G. Cadogan J. Chem. Soc. 1963 5788
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3. 448. Methylenebisphosphonates and related compounds. Part I. Synthesis from methylene halidesJ. A. Cade J. Chem. Soc. 1959 2266
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M. I. De Barros-Bouchet,M. C. Righi,D. Philippon,S. Mambingo-Doumbe,T. Le-Mogne,J. M. Martin,A. Bouffet RSC Adv. 2015 5 49270
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Li Yang,Peng Wang,Dongni Zhao,Yuan Wei,Yamin Han,Shuangwei Zeng,Chao Wang,Shiyou Li Sustainable Energy Fuels 2020 4 4126
Additional information on Triallyl phosphite
Triallyl phosphite (CAS No. 102-84-1): Chemical Properties, Applications, and Recent Research Developments
Triallyl phosphite, a compound with the chemical formula C₆H₁₃O₃P, is identified by its unique CAS number 102-84-1. This organophosphorus compound has garnered significant attention in the field of organic synthesis and material science due to its versatile reactivity and structural properties. The use of Triallyl phosphite spans across various industrial applications, including polymer stabilization, lubricant additives, and as a precursor in the synthesis of more complex organic molecules.
The molecular structure of Triallyl phosphite consists of a central phosphorus atom bonded to three allyl groups and one oxygen atom. This configuration imparts a high degree of reactivity, making it an excellent chelating agent and a valuable intermediate in the production of fine chemicals. The compound's ability to participate in nucleophilic substitution reactions has been widely exploited in synthetic chemistry, particularly in the formation of phosphonate esters and other derivatives.
In recent years, research on Triallyl phosphite has been extended to explore its potential in pharmaceutical applications. Studies have demonstrated its role as a ligand in transition metal catalysis, which is crucial for the development of novel pharmaceuticals. For instance, the compound has been investigated for its ability to facilitate cross-coupling reactions that are pivotal in drug synthesis. The ease with which Triallyl phosphite can coordinate with metals such as palladium and copper has opened new avenues for the development of more efficient catalytic systems.
The industrial significance of Triallyl phosphite is further highlighted by its use as a flame retardant additive in plastics and polymers. Its incorporation into polymer matrices enhances thermal stability and resistance to combustion, making it an attractive choice for applications where fire safety is paramount. Additionally, the compound's compatibility with a wide range of polymerization processes has led to its adoption in the production of high-performance materials used in automotive and aerospace industries.
Recent advancements in green chemistry have also seen the adoption of Triallyl phosphite as an eco-friendly alternative to traditional phosphorus-based compounds. Its biodegradability and reduced toxicity profile make it an ideal candidate for sustainable industrial practices. Researchers are exploring ways to optimize its use in processes that minimize waste generation and energy consumption, aligning with global efforts to promote environmental stewardship.
The role of Triallyl phosphite in material science extends beyond its chemical reactivity. Its ability to form stable complexes with metals has been leveraged in the development of new catalysts for organic transformations. These catalysts are essential for producing high-value chemicals that are integral to modern pharmaceuticals and agrochemicals. The compound's unique properties have also been investigated for their potential in nanotechnology, where precise molecular interactions are critical for designing functional materials.
In conclusion, the multifaceted applications of Triallyl phosphite underscore its importance as a versatile chemical intermediate and additive. From enhancing polymer stability to facilitating complex organic syntheses, this compound continues to be a subject of intense research interest. As scientists delve deeper into its properties and potential uses, new applications are likely to emerge, further solidifying its role in both industrial and academic settings.
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